2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Overview
Description
Scientific Research Applications
Fluorescent Sensors
One of the derivatives, known for its use as a robust fluorophore, has been applied in the development of fluorescent sensors. A study demonstrated the use of a 2-pyridylthiazole derivative as an intramolecular charge transfer (ICT)-based ratiometric fluorescent sensor specifically for Fe(III) detection. This sensor exhibited a significant shift in fluorescence emission upon interaction with Fe(III), showcasing its potential in metal ion sensing applications (Wang et al., 2016).
Coordination Chemistry
Research into the coordination chemistry of tetradentate pyridyl-thiazole N-donor ligands has revealed their ability to form complex structures with copper ions. These structures include both mononuclear complexes and dinuclear helicates, which are redox-active and exhibit interesting structural properties such as internuclear Cu-Cu bonding. Such compounds have potential applications in materials science and molecular electronics (Jeffery et al., 2007).
Antimicrobial and Antiinflammatory Properties
Derivatives of the compound have been investigated for their antiinflammatory and antimicrobial properties. Isomeric 5(6)-(4-pyridyl)- and 6(5)-(4-substituted-phenyl)-2,3-dihydroimidazo[2,1-b]thiazoles showed significant antiinflammatory activity, suggesting their potential in drug development for inflammatory diseases (Lantos et al., 1984).
Anticancer Activity
Thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety have been synthesized and evaluated for their anticancer activities. Some of these compounds exhibited potent anticancer effects against specific cancer cell lines, highlighting their potential as leads in anticancer drug development (Gomha et al., 2017).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have also been studied for their performance as corrosion inhibitors for iron. Quantum chemical and molecular dynamics simulation studies suggest these compounds are effective in preventing corrosion, which is crucial for extending the lifespan of metal structures and components (Kaya et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-(2-chloro-6-pyridin-2-ylsulfanylpyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF3N3S2/c21-16-9-13(10-18(27-16)29-17-6-1-2-7-25-17)19-26-15(11-28-19)12-4-3-5-14(8-12)20(22,23)24/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWGAHOGELTZOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NC(=CC(=C2)C3=NC(=CS3)C4=CC(=CC=C4)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF3N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381896 | |
Record name | 2-[2-chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266361-97-1 | |
Record name | 2-[2-chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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